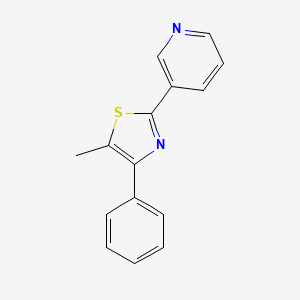![molecular formula C17H15BrN4O B2722379 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoline CAS No. 2415465-35-7](/img/structure/B2722379.png)
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoline is a complex organic compound that features a quinoline core structure with a pyrazole and azetidine substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be functionalized to introduce the azetidine and pyrazole groups. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form the carbon-carbon bonds . The pyrazole ring can be introduced through cyclization reactions involving hydrazine derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations.
Análisis De Reacciones Químicas
Types of Reactions
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Aplicaciones Científicas De Investigación
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could act as an inhibitor of certain enzymes, thereby altering metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-1H-pyrazole: A simpler pyrazole derivative that can act as an inhibitor of liver alcohol dehydrogenase.
Quinoline derivatives: Compounds like chloroquine and hydroxychloroquine, which have been used as antimalarial agents.
Uniqueness
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoline is unique due to its combination of a quinoline core with pyrazole and azetidine substituents
Propiedades
IUPAC Name |
[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-quinolin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c18-14-7-19-22(11-14)10-12-8-21(9-12)17(23)16-6-5-13-3-1-2-4-15(13)20-16/h1-7,11-12H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLOFSAAMLTRKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3C=C2)CN4C=C(C=N4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-Bromophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2722296.png)
![3-[(5-nitropyridin-2-yl)amino]propanoic Acid](/img/structure/B2722297.png)
![butyl 4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzoate](/img/structure/B2722300.png)
![3,4,5-triethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2722303.png)
![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2722304.png)
![3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(4-fluorophenyl)-4-phenylthiophene-2-carboxamide](/img/structure/B2722308.png)
![N-cyclopentyl-N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2722309.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(furan-2-yl)formamido]propanoate](/img/structure/B2722311.png)
![N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2722312.png)

![N-(2-chloro-4-fluorophenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2722316.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2722317.png)
![6-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2722318.png)
![1-(4-chlorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2722319.png)
